

# In-Depth Technical Guide to Sulfacetamide-d4: Certificate of Analysis Specifications

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## Compound of Interest

Compound Name: Sulfacetamide-d4

Cat. No.: B12414755

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) specifications for **Sulfacetamide-d4**, a deuterated analog of the sulfonamide antibiotic, Sulfacetamide. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the key quality attributes, analytical methodologies, and underlying biochemical principles related to this stable isotope-labeled standard.

## Product Information and Specifications

**Sulfacetamide-d4** is a critical analytical tool used in pharmacokinetic and metabolic studies to precisely quantify Sulfacetamide in biological matrices. The deuterium labeling provides a distinct mass difference, allowing for its use as an internal standard in mass spectrometry-based assays.

## General Information

Parameter	Specification
Chemical Name	N-[(4-aminophenyl-d4)sulfonyl]acetamide
Synonyms	Sulphacetamide-d4, N-Sulfanilylacetamide-d4
Molecular Formula	C <sub>8</sub> H <sub>6</sub> D <sub>4</sub> N <sub>2</sub> O <sub>3</sub> S
Molecular Weight	218.27 g/mol
CAS Number	144-80-9 (Unlabeled)
Storage Condition	2-8°C, protected from light

## Physicochemical Properties

Parameter	Specification
Appearance	White to off-white solid
Purity (by HPLC)	≥95% <sup>[1]</sup>

## Analytical Methodologies

The quality and identity of **Sulfacetamide-d4** are ensured through a series of rigorous analytical tests. The following sections detail the experimental protocols for the key analytical methods employed.

### High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to determine the purity of **Sulfacetamide-d4** and to separate it from any potential impurities.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio can be optimized for best

separation.

- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of 254 nm or 270 nm.
- Injection Volume: 10-20  $\mu$ L.
- Quantification: The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

## Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and structural identity of **Sulfacetamide-d4**. The presence of four deuterium atoms results in a mass shift of approximately 4 Da compared to the unlabeled Sulfacetamide.

Experimental Protocol:

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
- Analysis: Full scan analysis to determine the molecular ion peak. The expected  $[M+H]^+$  for **Sulfacetamide-d4** is approximately 219.08 m/z.
- Fragmentation Analysis (MS/MS): Collision-Induced Dissociation (CID) is used to generate a characteristic fragmentation pattern. Common fragments for sulfonamides include ions at m/z 156, 108, and 92. For **Sulfacetamide-d4**, the fragment containing the deuterated phenyl ring will show a +4 Da shift. For example, the fragment corresponding to the deuterated p-aminophenylsulfonyl moiety would be expected at m/z 160.<sup>[2][3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

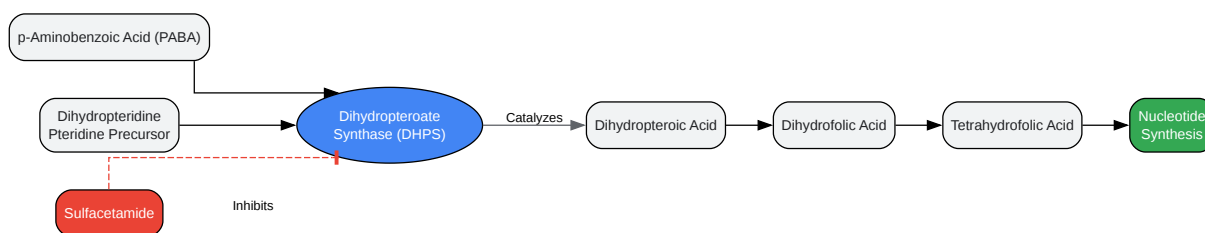
NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.

### Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent such as Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or Methanol-d<sub>4</sub>.
- <sup>1</sup>H NMR: In the <sup>1</sup>H NMR spectrum of **Sulfacetamide-d<sub>4</sub>**, the signals corresponding to the aromatic protons on the phenyl ring will be absent or significantly reduced in intensity due to deuterium substitution. The remaining signals for the acetyl group and the amine protons can be observed and compared to the spectrum of unlabeled Sulfacetamide.
- <sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum will show characteristic shifts for the carbon atoms in the molecule. The carbons attached to deuterium may show a triplet splitting pattern due to C-D coupling and a slight upfield shift compared to the unlabeled compound.[4][5][6][7]

## Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfacetamide, the parent compound of **Sulfacetamide-d<sub>4</sub>**, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By blocking folic acid synthesis, Sulfacetamide inhibits bacterial growth and replication.

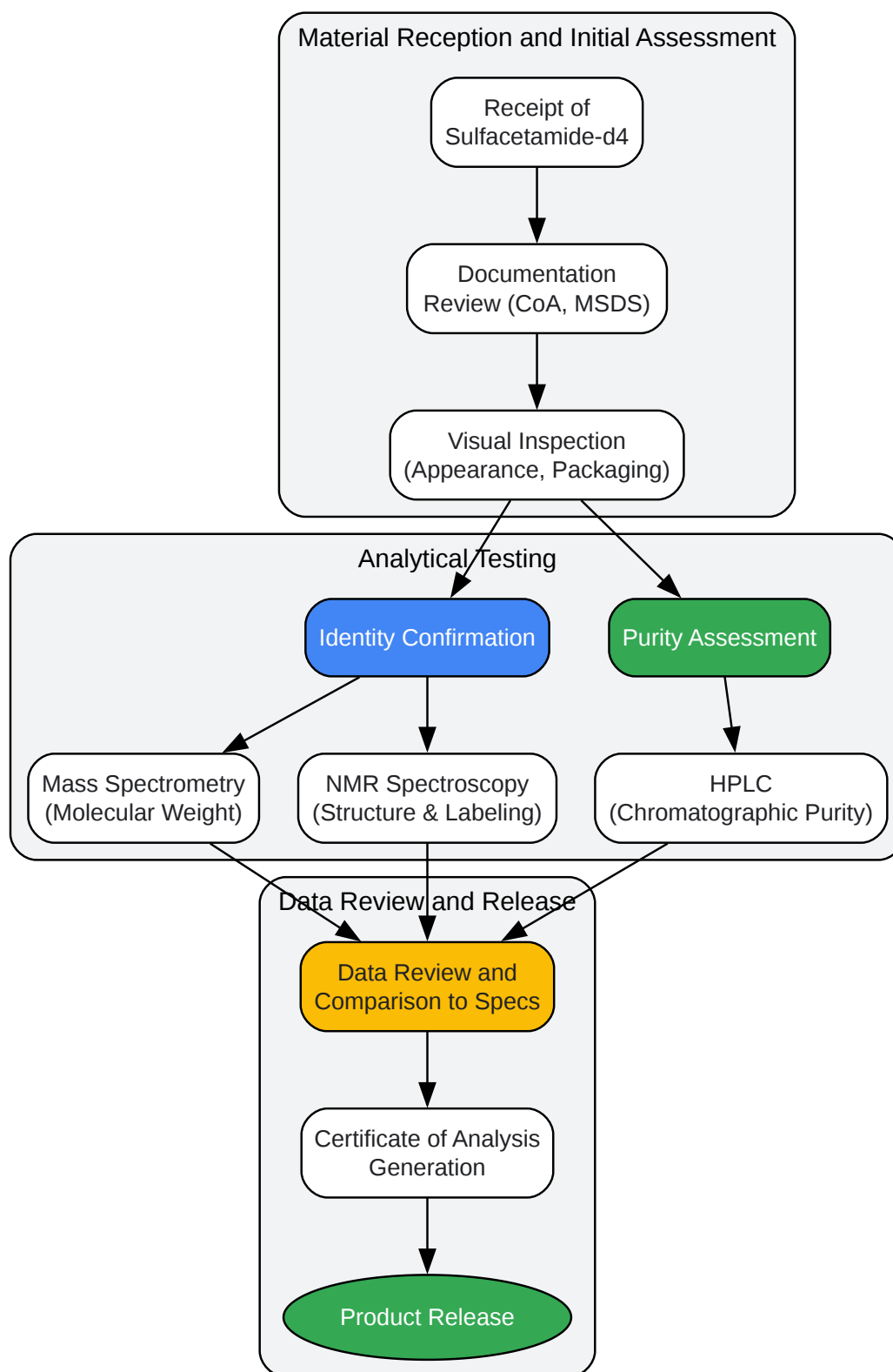


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Inhibition of Bacterial Folic Acid Synthesis by Sulfacetamide.

## Experimental Workflow for Quality Control

The quality control of **Sulfacetamide-d4** as a stable isotope-labeled standard involves a systematic workflow to ensure its identity, purity, and stability.



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Quality Control Workflow for **Sulfacetamide-d4**.

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